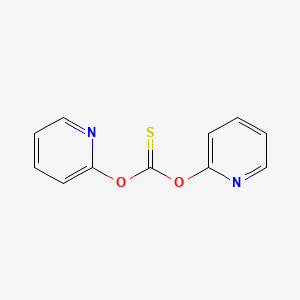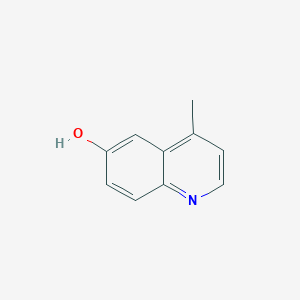
4-Methylquinolin-6-ol
Vue d'ensemble
Description
4-Methylquinolin-6-ol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 159.18 and a molecular formula of C10H9NO .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Methylquinolin-6-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name is 4-methylquinolin-6-ol .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold .Physical And Chemical Properties Analysis
4-Methylquinolin-6-ol has a density of 1.2±0.1 g/cm³, a boiling point of 321.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 48.9±0.3 cm³, and it has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique
1. Environmental Cleanup
4-Methylquinolin-6-ol and its analogues are involved in the aerobic biodegradation of certain contaminants. Research has identified that a soil bacterium, strain Lep1, can utilize 4-methylquinoline as a carbon and energy source, aiding in the degradation of this compound under aerobic conditions. This discovery is significant for environmental bioremediation, particularly in treating groundwater contaminated with N-heterocyclic aromatic compounds from coal gasification and wood treatment processes (Sutton et al., 1996).
2. Food Preservation
Studies on Citrullus colocynthis fruits have revealed the antimicrobial potentials of 4-methylquinoline and its analogues. These compounds have shown effectiveness against various foodborne bacteria, suggesting their potential application as natural preservatives in the food industry. The structure-activity relationships of these compounds indicate their significant role in developing eco-friendly food supplemental agents and pharmaceuticals (Min-Gi Kim et al., 2014).
3. Anticancer Research
In medicinal chemistry, derivatives of 4-methylquinoline have been investigated for their anticancer properties. For example, the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methylquinoline, has demonstrated potent apoptosis induction and efficacy in various cancer models, including high blood-brain barrier penetration. This highlights the compound's potential as an anticancer clinical candidate (Sirisoma et al., 2009).
4. Corrosion Inhibition
4-Methylquinolin-6-ol derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. Their ability to form a protective film on metal surfaces significantly reduces corrosion, making these compounds valuable in industrial applications where corrosion resistance is crucial (Bouassiria et al., 2021).
5. Agricultural Pesticides
Compounds derived from 4-methylquinoline have shown acaricidal and insecticidal efficacy, particularly against certain mites and grain weevils. This suggests their potential application as natural pesticides in agriculture, offering an eco-friendly alternative to synthetic pesticides (Jeon & Lee, 2014).
Safety And Hazards
Orientations Futures
While the specific future directions for 4-Methylquinolin-6-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of many research reports due to their versatile applications in various fields . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
4-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCLQXFVKXKSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279599 | |
| Record name | 4-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinolin-6-ol | |
CAS RN |
5429-01-6 | |
| Record name | NSC13344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

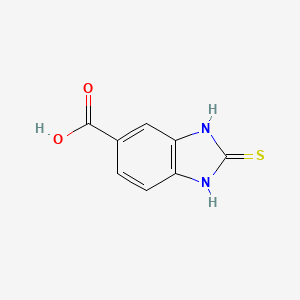
![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)
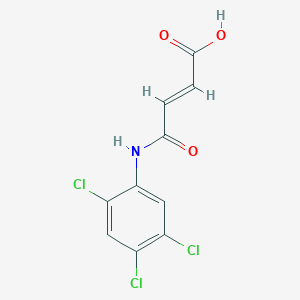
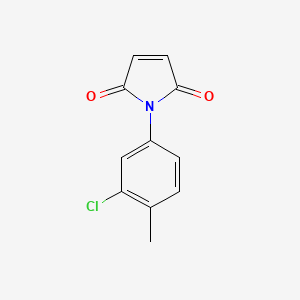
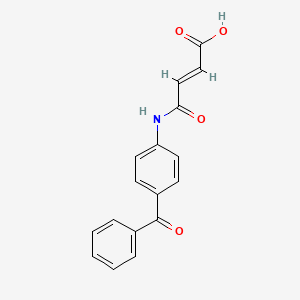
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)
